molecular formula C38H73N13O9 B14257339 L-Prolyl-L-lysyl-L-threonyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valine CAS No. 488090-49-9

L-Prolyl-L-lysyl-L-threonyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valine

Cat. No.: B14257339
CAS No.: 488090-49-9
M. Wt: 856.1 g/mol
InChI Key: JWLSAYKCFDSLAX-DFXDLVLWSA-N
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Description

L-Prolyl-L-lysyl-L-threonyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valine is a synthetic peptide composed of eight amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like L-Prolyl-L-lysyl-L-threonyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, using automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Peptides like L-Prolyl-L-lysyl-L-threonyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valine can undergo various chemical reactions, including:

    Oxidation: Oxidative modifications can occur at specific amino acid residues, such as methionine or cysteine.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various chemical reagents depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.

Scientific Research Applications

Peptides like L-Prolyl-L-lysyl-L-threonyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valine have numerous scientific research applications, including:

    Chemistry: Studying peptide synthesis, structure, and reactivity.

    Biology: Investigating peptide interactions with proteins, nucleic acids, and cell membranes.

    Medicine: Developing peptide-based drugs for various diseases, including cancer, infectious diseases, and metabolic disorders.

    Industry: Using peptides in biotechnology applications, such as enzyme inhibitors, diagnostic tools, and biosensors.

Mechanism of Action

The mechanism of action of peptides like L-Prolyl-L-lysyl-L-threonyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valine depends on their specific biological activity. Generally, peptides can interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    L-Prolyl-L-lysyl-L-threonyl-L-lysyl-L-ornithyl-L-lysyl-L-valine: A similar peptide without the diaminomethylidene modification.

    L-Prolyl-L-lysyl-L-threonyl-L-lysyl-L-ornithyl-L-lysyl-L-leucine: A similar peptide with leucine instead of valine.

Uniqueness

L-Prolyl-L-lysyl-L-threonyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valine is unique due to the presence of the diaminomethylidene group, which may confer specific biological activities or chemical properties not found in other similar peptides.

Properties

CAS No.

488090-49-9

Molecular Formula

C38H73N13O9

Molecular Weight

856.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C38H73N13O9/c1-22(2)29(37(59)60)50-34(56)26(13-5-8-18-40)47-33(55)28(16-11-21-45-38(42)43)48-32(54)25(12-4-7-17-39)49-36(58)30(23(3)52)51-35(57)27(14-6-9-19-41)46-31(53)24-15-10-20-44-24/h22-30,44,52H,4-21,39-41H2,1-3H3,(H,46,53)(H,47,55)(H,48,54)(H,49,58)(H,50,56)(H,51,57)(H,59,60)(H4,42,43,45)/t23-,24+,25+,26+,27+,28+,29+,30+/m1/s1

InChI Key

JWLSAYKCFDSLAX-DFXDLVLWSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1)O

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C1CCCN1

Origin of Product

United States

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